molecular formula C27H22N2O5 B14994293 N-(4-methoxyphenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

N-(4-methoxyphenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B14994293
M. Wt: 454.5 g/mol
InChI Key: WLNWAGXZNRCRFF-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxyphenyl and acetamido groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-3-[2-(5-CHLORO-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
  • N-(4-METHOXYPHENYL)-3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID

Uniqueness

N-(4-METHOXYPHENYL)-3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the benzofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H22N2O5/c1-16-7-12-22-21(13-16)17(15-33-22)14-24(30)29-25-20-5-3-4-6-23(20)34-26(25)27(31)28-18-8-10-19(32-2)11-9-18/h3-13,15H,14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

WLNWAGXZNRCRFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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